

Validating the Structure of 3-Oxocyclohexanecarbonitrile: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

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A comprehensive analysis of spectroscopic data is crucial for the unambiguous structure elucidation of organic molecules. This guide provides a comparative overview of the key spectroscopic features of **3-oxocyclohexanecarbonitrile** and its structural isomers, 2-oxocyclohexanecarbonitrile and 4-oxocyclohexanecarbonitrile. Detailed experimental protocols for acquiring the necessary spectroscopic data are also presented to aid researchers in validating their chemical structures.

Comparative Spectroscopic Data

The structural differences between **3-oxocyclohexanecarbonitrile** and its isomers are clearly reflected in their respective spectroscopic data. The following tables summarize the expected and reported ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for these compounds.

Note: Experimental spectroscopic data for **3-oxocyclohexanecarbonitrile** is not readily available in public databases. The data presented here for **3-oxocyclohexanecarbonitrile** is predicted based on established spectroscopic principles and comparison with similar structures.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons.

Compound	Key Proton Signals and Expected Chemical Shifts (ppm)
3-Oxocyclohexanecarbonitrile	CH(CN): ~3.0-3.3 ppm (multiplet) CH ₂ C=O: ~2.2-2.6 ppm (multiplets) CH ₂ CH(CN): ~2.0-2.4 ppm (multiplets) CH ₂ CH ₂ C=O: ~1.8-2.2 ppm (multiplets)
2-Oxocyclohexanecarbonitrile	CH(CN): ~3.5-3.8 ppm (multiplet) CH ₂ C=O: ~2.3-2.7 ppm (multiplets) CH ₂ CH(CN): ~1.9-2.3 ppm (multiplets) CH ₂ CH ₂ CH ₂ : ~1.6-2.0 ppm (multiplets)
4-Oxocyclohexanecarbonitrile	CH(CN): ~2.8-3.1 ppm (multiplet) CH ₂ C=O: ~2.4-2.8 ppm (multiplets) CH ₂ CH(CN): ~2.1-2.5 ppm (multiplets)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms.

Compound	Key Carbon Signals and Expected Chemical Shifts (ppm)
3-Oxocyclohexanecarbonitrile	C=O: ~205-215 ppm CN: ~118-122 ppm CH(CN): ~30-35 ppm CH ₂ carbons: ~20-50 ppm
2-Oxocyclohexanecarbonitrile	C=O: ~200-210 ppm CN: ~115-120 ppm CH(CN): ~45-55 ppm CH ₂ carbons: ~20-40 ppm
4-Oxocyclohexanecarbonitrile	C=O: ~208-218 ppm CN: ~120-125 ppm CH(CN): ~25-30 ppm CH ₂ carbons: ~35-45 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Compound	Key IR Absorptions (cm ⁻¹)
3-Oxocyclohexanecarbonitrile	C≡N stretch: ~2240-2260 cm ⁻¹ (sharp, medium intensity) C=O stretch: ~1710-1725 cm ⁻¹ (strong, sharp) C-H stretch (sp ³): ~2850-3000 cm ⁻¹
2-Oxocyclohexanecarbonitrile	C≡N stretch: ~2240-2260 cm ⁻¹ (sharp, medium intensity) C=O stretch: ~1715-1730 cm ⁻¹ (strong, sharp) C-H stretch (sp ³): ~2850-3000 cm ⁻¹
4-Oxocyclohexanecarbonitrile	C≡N stretch: ~2240-2260 cm ⁻¹ (sharp, medium intensity) C=O stretch: ~1710-1725 cm ⁻¹ (strong, sharp) C-H stretch (sp ³): ~2850-3000 cm ⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular formula is C₇H₉NO, and the molecular weight is approximately 123.15 g/mol .^{[1][2][3]} The exact mass is 123.0684 g/mol .^{[1][2][3]} The mass spectrum would show a molecular ion peak (M⁺) at m/z = 123. The fragmentation patterns, however, would differ based on the position of the oxo and cyano groups, providing a means of differentiation.

Compound	Molecular Ion (M ⁺) (m/z)	Expected Key Fragments (m/z)
3-Oxocyclohexanecarbonitrile	123	Fragments resulting from cleavage adjacent to the carbonyl and cyano groups.
2-Oxocyclohexanecarbonitrile	123	Alpha-cleavage of the ketone and loss of the cyano group would be prominent fragmentation pathways.
4-Oxocyclohexanecarbonitrile	123	Fragmentation would likely involve McLafferty rearrangement and cleavage of the cyclohexane ring.

Experimental Protocols

Accurate and reproducible spectroscopic data are essential for reliable structure validation. The following are detailed, standard protocols for acquiring ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for small organic molecules like **3-oxocyclohexanecarbonitrile**.

Protocol for ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^[4] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.^[5]
- **Data Acquisition:** A standard one-pulse experiment is typically used. Key parameters to set include the spectral width (typically -2 to 12 ppm for ^1H NMR), the number of scans (usually 8 to 16 for a sample of this concentration), and a relaxation delay of 1-5 seconds.^[1]
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.^[6]

Protocol for ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample is generally required for ^{13}C NMR. Dissolve 50-100 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.^[4]
- **Instrument Setup:** The locking and shimming procedures are the same as for ^1H NMR.
- **Data Acquisition:** A proton-decoupled experiment is standard. The spectral width is typically set from 0 to 220 ppm.^[6] The number of scans will be significantly higher than for ^1H NMR,

often ranging from several hundred to several thousand, depending on the sample concentration. A relaxation delay of 2-5 seconds is commonly used.[5]

- Data Processing: The FID is processed similarly to the ^1H NMR data. The chemical shifts are referenced to the deuterated solvent peak or TMS.

Protocol for Infrared (IR) Spectroscopy

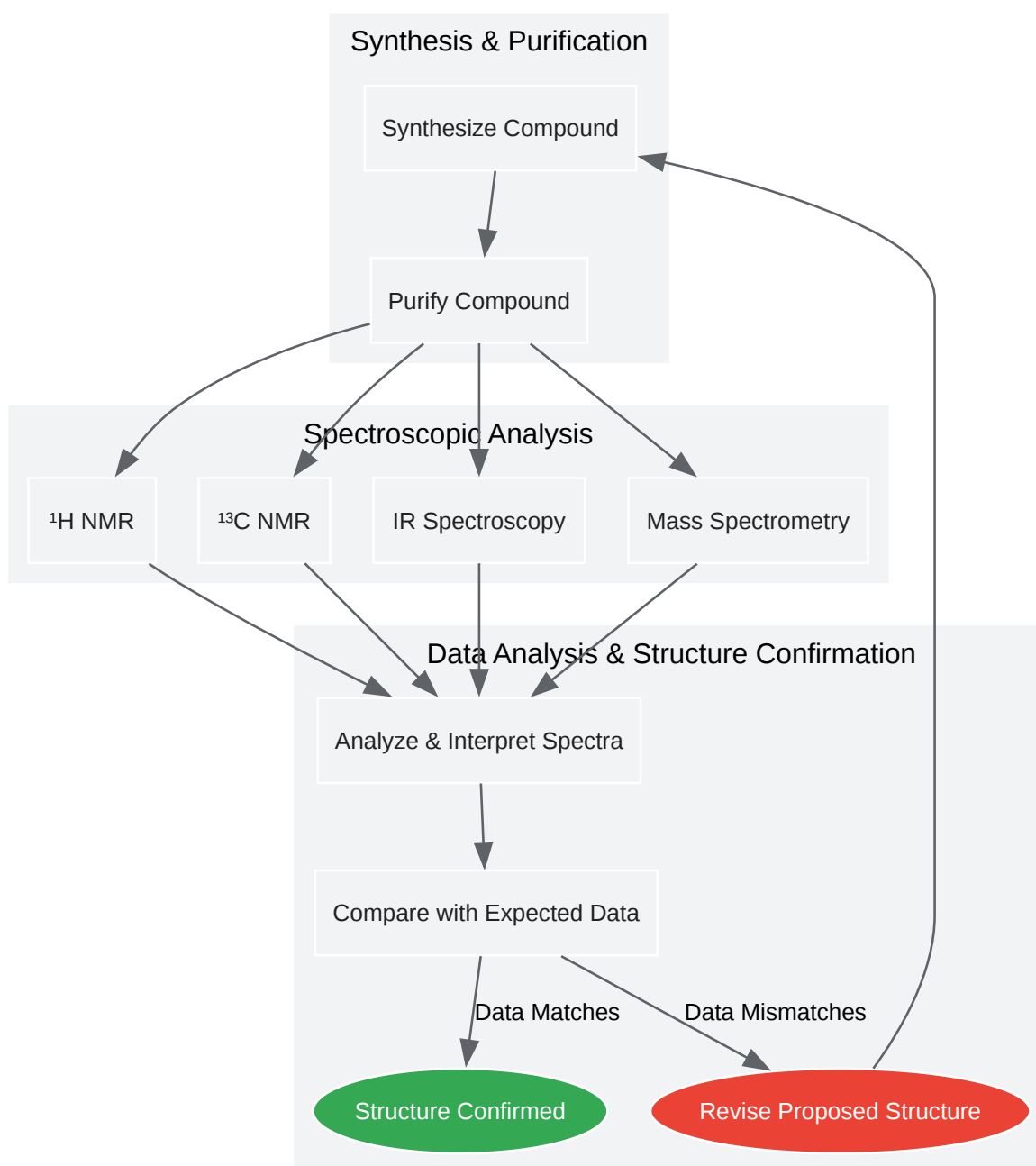
- Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7]
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.[8]
- Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm^{-1}).[9]

Protocol for Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). [10]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[12]
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z . [11]

Visualization of the Validation Workflow

The logical flow of validating a chemical structure using these spectroscopic techniques can be visualized as follows:



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Caption: Workflow for chemical structure validation using spectroscopic methods.

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